molecular formula C22H28FNO4 B3035584 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole CAS No. 337920-24-8

5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole

Cat. No.: B3035584
CAS No.: 337920-24-8
M. Wt: 389.5 g/mol
InChI Key: XVWVYGFZPKXLNC-UHFFFAOYSA-N
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Description

5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is a synthetic compound with potential applications in various fields of scientific research. It is characterized by its complex molecular structure, which includes a butoxy group, a fluorobenzyl group, a methoxyphenyl group, and a methyltetrahydroisoxazole core.

Preparation Methods

The synthesis of 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole typically involves multiple steps, including the formation of the tetrahydroisoxazole ring and the introduction of the butoxy, fluorobenzyl, and methoxyphenyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the compound, potentially leading to the formation of new derivatives.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can be used to replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a tool for studying biological processes, particularly those involving its specific functional groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It may have applications in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved would depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole include other tetrahydroisoxazole derivatives with different substituents

Properties

IUPAC Name

5-butoxy-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWVYGFZPKXLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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